![molecular formula C23H20N6OS B2561845 N-(2,3-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide CAS No. 1207010-49-8](/img/structure/B2561845.png)
N-(2,3-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide
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Description
N-(2,3-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H20N6OS and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Growth Regulation in Turfgrass
Compounds similar to N-(2,3-dimethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide have been studied for their effects on turfgrass growth. For example, N-[2,4-dimethyl-5-[[(trifluromethyl) sulfonyl] phenyl] acetamide, known as mefluidide, was effective in retarding the growth of Kentucky bluegrass in field studies, demonstrating the potential use of such compounds in turf management and agricultural applications to control and optimize plant growth (Christians, 1985).
Molecular Docking and Biological Screening
Derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide have been synthesized and screened for their antibacterial, antifungal, and anthelmintic activities. Molecular docking studies have shown that active compounds exhibit binding poses similar to standards, indicating their potential as antibacterial, antifungal, and anthelmintic agents. Additionally, these compounds have been explored for applications in latent fingerprint analysis, highlighting their versatility in both biomedical and forensic science (Khan et al., 2019).
Structural Aspects of Amide Derivatives
The structural properties of amide-containing derivatives have been extensively studied, with research focusing on the formation of salts and inclusion compounds. These studies provide valuable insights into the molecular structure, hydrogen bonding, and fluorescence properties of such compounds, contributing to a deeper understanding of their chemical behavior and potential applications in materials science (Karmakar et al., 2007).
Cholinesterase Inhibition for Neurodegenerative Diseases
Research into N-aryl derivatives of 1,2,4-triazole compounds related to the chemical structure has shown potential for cholinesterase inhibition, which is a target for the treatment of neurodegenerative diseases such as Alzheimer's. These compounds have displayed moderate to good activities against acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter degradation (Riaz et al., 2020).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6OS/c1-15-7-6-10-18(16(15)2)24-21(30)14-31-23-26-25-22-20-13-19(17-8-4-3-5-9-17)27-29(20)12-11-28(22)23/h3-12,19-20,22,25,27H,13-14H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTAOUWXRZFRFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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